molecular formula C24H25N3O3 B271029 N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

货号 B271029
分子量: 403.5 g/mol
InChI 键: KIOGGSJXMASSCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as EPTA, and it belongs to the class of phthalazinone derivatives. EPTA has been found to have several applications in the field of science, including its use as a pharmacological agent.

作用机制

The mechanism of action of EPTA is not fully understood. However, it has been reported that EPTA inhibits the activity of several enzymes that are involved in cancer cell growth and inflammation. EPTA has also been found to induce apoptosis (programmed cell death) in cancer cells, which could be one of the mechanisms by which it inhibits cancer cell growth. Additionally, EPTA has been reported to modulate the expression of several genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EPTA has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, EPTA has been found to induce apoptosis in cancer cells, which could be one of the mechanisms by which it inhibits cancer cell growth. Furthermore, EPTA has been reported to modulate the expression of several genes that are involved in cancer cell growth and inflammation.

实验室实验的优点和局限性

EPTA has several advantages as a pharmacological agent. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. However, there are also limitations associated with the use of EPTA in lab experiments. For example, the mechanism of action of EPTA is not fully understood, which could limit its use in certain experiments. Additionally, the toxicity and side effects of EPTA have not been fully characterized, which could limit its use in certain applications.

未来方向

There are several future directions for the study of EPTA. One potential direction is the development of EPTA-based anticancer drugs. EPTA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, further studies could be conducted to better understand the mechanism of action of EPTA, which could lead to the development of more effective drugs. Furthermore, the potential use of EPTA in the treatment of neurodegenerative disorders such as Alzheimer's disease could be explored in future studies.

合成方法

The synthesis of EPTA involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain EPTA. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of EPTA.

科学研究应用

EPTA has been extensively studied for its pharmacological properties. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, EPTA has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, EPTA has been reported to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

属性

分子式

C24H25N3O3

分子量

403.5 g/mol

IUPAC 名称

N-(2-ethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C24H25N3O3/c1-2-30-21-15-9-8-14-20(21)25-22(28)16-27-24(29)19-13-7-6-12-18(19)23(26-27)17-10-4-3-5-11-17/h3-5,8-11,14-15H,2,6-7,12-13,16H2,1H3,(H,25,28)

InChI 键

KIOGGSJXMASSCB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

规范 SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。